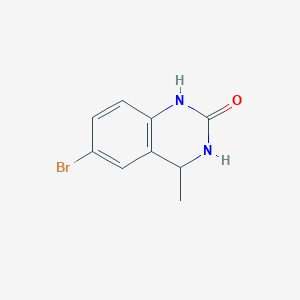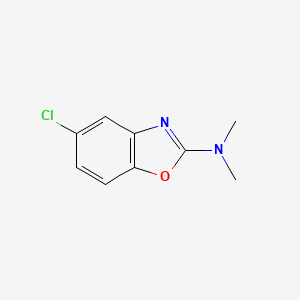![molecular formula C17H19ClFN5O B12271272 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B12271272.png)
4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-fluorofenil)piperidina-1-carboxamida es un compuesto orgánico complejo que presenta un anillo de piperidina, un anillo de pirimidina y un grupo fluorofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-fluorofenil)piperidina-1-carboxamida normalmente implica múltiples pasos, comenzando con la preparación de los intermedios de pirimidina y piperidina. Los pasos clave incluyen:
Formación del intermedio de pirimidina: El anillo de pirimidina se sintetiza a través de una serie de reacciones que involucran cloración y metilación.
Formación del intermedio de piperidina: El anillo de piperidina se prepara a través de reacciones de ciclización.
Reacción de acoplamiento: Los intermedios de pirimidina y piperidina se acoplan bajo condiciones específicas para formar el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para mejorar el rendimiento y reducir los costes. Esto incluye el uso de catalizadores, la selección de alto rendimiento de las condiciones de reacción y la ampliación de las reacciones en reactores grandes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-fluorofenil)piperidina-1-carboxamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la porción de cloropiridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden dar como resultado el reemplazo del átomo de cloro por varios nucleófilos.
Aplicaciones Científicas De Investigación
4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-fluorofenil)piperidina-1-carboxamida tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Investigación biológica: Se utiliza como un compuesto de herramienta para estudiar vías biológicas y objetivos moleculares.
Farmacología: El compuesto se investiga por sus propiedades farmacocinéticas y farmacodinámicas.
Aplicaciones industriales: Puede utilizarse en el desarrollo de nuevos materiales o como precursor en la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de 4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-fluorofenil)piperidina-1-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a una cascada de eventos bioquímicos que dan como resultado sus efectos terapéuticos. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-clorofenil)piperidina-1-carboxamida
- 4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-bromofenil)piperidina-1-carboxamida
- 4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-yodofenil)piperidina-1-carboxamida
Singularidad
La singularidad de 4-[(5-cloropiridin-2-il)(metil)amino]-N-(2-fluorofenil)piperidina-1-carboxamida radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del grupo fluorofenilo, por ejemplo, puede influir en la lipofilia, la estabilidad metabólica y la afinidad de unión del compuesto a los objetivos moleculares.
Propiedades
Fórmula molecular |
C17H19ClFN5O |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
4-[(5-chloropyrimidin-2-yl)-methylamino]-N-(2-fluorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C17H19ClFN5O/c1-23(16-20-10-12(18)11-21-16)13-6-8-24(9-7-13)17(25)22-15-5-3-2-4-14(15)19/h2-5,10-11,13H,6-9H2,1H3,(H,22,25) |
Clave InChI |
XYTYZKIXRCJTTO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)NC2=CC=CC=C2F)C3=NC=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12271193.png)
![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12271206.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)

![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271248.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271251.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
![2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12271259.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)

![3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12271279.png)
